![molecular formula C14H9Cl2NO4 B067314 4-[(3,4-二氯苯基)甲氧基]-3-硝基苯甲醛 CAS No. 175136-20-6](/img/structure/B67314.png)

4-[(3,4-二氯苯基)甲氧基]-3-硝基苯甲醛

描述

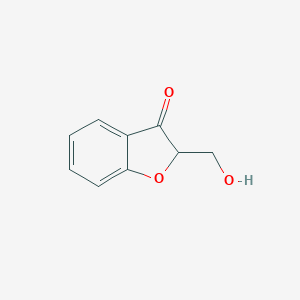

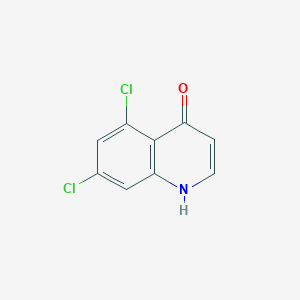

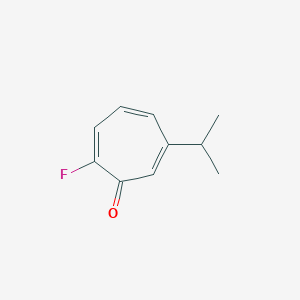

The compound “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” is an aromatic compound with a nitro group (-NO2) and an aldehyde group (-CHO). It also has a methoxy group (-OCH3) and a dichlorophenyl group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring, a nitro group, an aldehyde group, and a dichlorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

As an aromatic compound, “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” could undergo various reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The nitro group is a deactivating, meta-directing group, while the aldehyde group is a deactivating, ortho/para-directing group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, aromatic compounds with nitro groups tend to be relatively stable and have low reactivity. They are often solids at room temperature .科学研究应用

合成和化学反应

对4-[(3,4-二氯苯基)甲氧基]-3-硝基苯甲醛的科学研究集中在其合成、化学反应以及作为有机合成中间体的潜力上。对相关化合物合成的修正突显了实现期望的硝基苯甲醛衍生物的复杂性和挑战。例如,通过远程亲核芳香取代试图制备4-甲氧基-3,5-二硝基苯甲醛的尝试导致了意外产物,展示了涉及硝基苯甲醛衍生物的化学反应的复杂性(Monk et al., 2003)。

催化和还原反应

研究还探讨了化合物在醛还原中的催化活性,氧化铼配合物显示出将4-硝基苯甲醛转化为4-硝基苄醇的潜力。这些研究揭示了硝基苯甲醛衍生物在催化系统中的潜力,为选择性还原过程和从醛合成初级醇提供了见解(Bernando et al., 2015)。

多形性和材料科学

对相关硝基苯甲醛化合物(如4-甲氧基-3-硝基苯甲醛)的多形性进行的研究有助于理解固态性质,这对于材料科学和制药应用至关重要。通过各种表征方法(包括X射线衍射和光谱学)研究多形态形式,提供了有关这些化合物结构多样性和稳定性的宝贵数据(Wishkerman et al., 2006)。

光化学和光催化应用

研究利用TiO2和太阳模拟光对苄醇衍生物(包括硝基苯甲醛)进行光催化氧化,突显了硝基苯甲醛衍生物在环境和合成化学应用中的潜力。这些研究旨在将羟基苄醇和甲氧基苄醇转化为相应的醛,展示了硝基苯甲醛衍生物在选择性氧化过程中的作用(Marotta et al., 2013)。

未来方向

属性

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-11-3-1-10(5-12(11)16)8-21-14-4-2-9(7-18)6-13(14)17(19)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVIVJQFEIJBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404653 | |

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |

CAS RN |

175136-20-6 | |

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)